molecular formula C6H12O5 B043615 6-Deoxy-L-talose

6-Deoxy-L-talose

Cat. No.: B043615
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-AZGQCCRYSA-N
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Description

6-Deoxy-L-Talose is a rare deoxy sugar, which means it is a sugar molecule that lacks one oxygen atom compared to its parent sugar This compound is a derivative of L-talose, where the hydroxyl group at the sixth position is replaced by a hydrogen atom

Mechanism of Action

Target of Action

6-Deoxy-L-Talose is a microbial monosaccharide that has been found in the cell wall of bacteria such as S. bovis and in the O-specific polysaccharide of LPS in species including E. coli and P. maltophilia . It is also a component of the surface glycopeptidolipids of M. avium . Therefore, its primary targets are these bacterial cell walls and surface glycopeptidolipids.

Mode of Action

These interactions lead to changes in the structure and function of the bacterial cell walls and surface glycopeptidolipids .

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. The chemical reduction of GDP-4-keto-6-deoxy-D-mannose leads to the formation of GDP-D-rhamnose and GDP-6-deoxy-D-talose . This process involves various enzymes and intermediates, and it affects downstream effects related to the structure and function of bacterial cell walls and surface glycopeptidolipids .

Pharmacokinetics

It is known that it is a solid compound with a molecular weight of 1642 and it is soluble in DMF, DMSO, and PBS (pH 72) .

Result of Action

The result of the action of this compound is the alteration of the structure and function of bacterial cell walls and surface glycopeptidolipids . This can potentially affect the virulence and survival of the bacteria.

Biochemical Analysis

Biochemical Properties

6-Deoxy-L-talose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of cell surface glycans of certain Gram-negative pathogens . The biosynthesis of this compound requires four enzymes, with the first three enzymes being the same as in the biosynthetic pathway of dTDP-L-rhamnose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is found in the cell wall of bacteria such as S. bovis and in the O-specific polysaccharide of LPS in species including E. coli and P. maltophilia . It influences cell function by contributing to the structural integrity of the cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is involved in the formation of dTDP-6-deoxy-L-talose, a process that requires the action of specific enzymes . The product of this reaction sequence is determined by the stereospecificity of the reductase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has unique properties concerning its stability, which are quite different from other sugar nucleotides . Exposure to mild alkaline conditions results in its quantitative degradation to thymidine monophosphate .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is synthesized from glucose-1-phosphate and dTTP via a biosynthetic pathway requiring four enzymes . This pathway might be a suitable target for novel interventions of antibacterial chemotherapy .

Subcellular Localization

The subcellular localization of this compound is primarily in the cell wall of certain bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-L-Talose can be achieved through several methods. One common approach involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. This compound undergoes a series of reactions, including acetylation, epoxidation, and reduction, to yield this compound . The key steps include:

  • Acetylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to form 3-O-acetyl-1,2-O-isopropylidene-α-D-allofuranose.
  • Epoxidation to produce 5,6-epoxy-1,2-O-isopropylidene-β-L-talofuranose.
  • Reduction with lithium aluminum hydride to obtain this compound.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Deoxy-L-Talose undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for its functionalization and incorporation into more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosides, epoxides, and reduced derivatives of this compound. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

6-Deoxy-L-Talose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

6-Deoxy-L-Talose is similar to other deoxy sugars, such as 6-deoxy-L-mannose (L-rhamnose) and 6-deoxy-L-glucose (L-fucose). it is unique in its specific structural configuration and the biological roles it plays:

    6-Deoxy-L-Mannose (L-Rhamnose): This compound is also a deoxy sugar found in bacterial cell walls.

    6-Deoxy-L-Glucose (L-Fucose): L-Fucose is another deoxy sugar that plays a role in cell signaling and immune response.

Properties

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-Deoxy-L-talose?

A1: this compound has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, to characterize the structure of this compound-containing compounds. [, , , , , , ] Mass spectrometry techniques like FAB-MS, ESI-MS, and MALDI-TOF are also employed for structural analysis. [, , , ]

Q3: How is this compound synthesized in bacteria?

A3: The biosynthesis of this compound often starts with deoxy-thymidine diphosphate (dTDP)-D-glucose, which undergoes a series of enzymatic transformations, including epimerization and reduction, to yield dTDP-6-Deoxy-L-talose. [, ]

Q4: Which bacteria are known to produce this compound?

A4: Several bacterial species, including Actinomyces viscosus, Actinobacillus actinomycetemcomitans, Burkholderia pseudomallei, Pseudomonas fluorescens, Yokenella regensburgei, and Streptococcus bovis, have been found to incorporate this compound into their cell wall structures or produce it as part of exopolysaccharides. [, , , , , , , , , , , ]

Q5: How does this compound contribute to the antigenicity of bacterial lipopolysaccharides (LPS)?

A5: this compound is often a component of the O-antigen, a highly variable region of LPS responsible for serotype specificity. Variations in the linkage and substitution patterns of this compound within the O-antigen contribute to the antigenic diversity observed in bacteria. [, , , , , , , , ]

Q6: Does the acetylation of this compound influence its biological activity?

A6: Yes, O-acetylation of this compound can significantly impact the biological activity of LPS. For instance, in Burkholderia pseudomallei, specific O-acetyl modifications on this compound residues are recognized by monoclonal antibodies and influence the colony morphology of the bacteria. [, ]

Q7: Are there any known interactions between this compound and mammalian cells?

A7: Research suggests that a protein-associated agglutinin found in plant seed-derived D-mannose might interact with this compound in the cell walls of Actinomyces viscosus and Actinomyces naeslundii. [] This interaction could potentially play a role in bacterial adhesion to mammalian cells.

Q8: Can this compound be chemically synthesized?

A8: Yes, several synthetic routes to this compound have been developed, often starting from readily available sugars like L-rhamnose. [, , , , , , , ]

Q9: What are the potential applications of synthetic this compound?

A9: Synthetic this compound and its derivatives are valuable tools for studying bacterial polysaccharide biosynthesis, exploring structure-activity relationships in LPS, and developing vaccines and diagnostic tools for bacterial infections. [, ]

Q10: What are some key areas for future research on this compound?

A10: Future research could focus on:

  • Detailed characterization of enzymes involved in this compound biosynthesis: This would facilitate the development of novel antibacterial agents targeting these pathways. [, , ]
  • Elucidating the precise role of this compound in bacterial physiology: This could include investigating its involvement in cell wall integrity, biofilm formation, and host-pathogen interactions. []
  • Developing synthetic methodologies for producing this compound-containing oligosaccharides: This would enable the creation of well-defined structures for studying their immunological properties and developing glycoconjugate vaccines. [, ]
  • Investigating the potential of this compound-based molecules as therapeutic agents: For example, they could be explored for their anti-cancer or immunomodulatory activities. []

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